molecular formula C7H5NO2 B1611247 Pyridine-3,5-dicarbaldehyde CAS No. 6221-04-1

Pyridine-3,5-dicarbaldehyde

Cat. No.: B1611247
CAS No.: 6221-04-1
M. Wt: 135.12 g/mol
InChI Key: KFISEQOLPGMMBB-UHFFFAOYSA-N
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Description

Pyridine-3,5-dicarbaldehyde is an organic compound with the molecular formula C7H5NO2 It is a derivative of pyridine, where two aldehyde groups are attached to the 3rd and 5th positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridine-3,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of pyridine-3,5-dimethanol using oxidizing agents such as manganese dioxide or chromium trioxide. Another method includes the Vilsmeier-Haack reaction, where pyridine-3,5-dicarboxylic acid is treated with a formylating agent like phosphorus oxychloride and dimethylformamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

Pyridine-3,5-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to pyridine-3,5-dicarboxylic acid.

    Reduction: Reduction of the aldehyde groups can yield pyridine-3,5-dimethanol.

    Condensation: It can participate in condensation reactions with amines to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Condensation: Reactions with primary amines are often carried out in the presence of a mild acid catalyst.

Major Products

    Oxidation: Pyridine-3,5-dicarboxylic acid.

    Reduction: Pyridine-3,5-dimethanol.

    Condensation: Schiff bases and related imine derivatives.

Mechanism of Action

The mechanism of action of pyridine-3,5-dicarbaldehyde largely depends on its reactivity with various biological and chemical targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Its aldehyde groups can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Pyridine-3,5-dicarbaldehyde can be compared with other pyridine derivatives such as pyridine-2,5-dicarbaldehyde and pyridine-4,6-dicarbaldehyde. While these compounds share similar structural features, this compound is unique in its specific reactivity and the positions of its functional groups, which influence its chemical behavior and applications .

List of Similar Compounds

  • Pyridine-2,5-dicarbaldehyde
  • Pyridine-4,6-dicarbaldehyde
  • Pyridine-3,5-dicarboxylic acid
  • Pyridine-3,5-dimethanol

This compound stands out due to its specific positioning of aldehyde groups, making it a valuable compound for targeted synthetic applications and research.

Properties

IUPAC Name

pyridine-3,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-4-6-1-7(5-10)3-8-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFISEQOLPGMMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479435
Record name Pyridine-3,5-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6221-04-1
Record name Pyridine-3,5-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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